(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol
CAS No.: 887974-17-6
Cat. No.: VC3957917
Molecular Formula: C12H9Cl2NO
Molecular Weight: 254.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887974-17-6 |
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Molecular Formula | C12H9Cl2NO |
Molecular Weight | 254.11 g/mol |
IUPAC Name | [5-(3,5-dichlorophenyl)pyridin-3-yl]methanol |
Standard InChI | InChI=1S/C12H9Cl2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-6,16H,7H2 |
Standard InChI Key | XQZHYDQFLRPEIY-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)CO |
Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol (C₁₂H₉Cl₂NO) consists of a pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 5-position with a 3,5-dichlorophenyl moiety. The dichlorophenyl group introduces steric bulk and electron-withdrawing effects, while the hydroxymethyl group enhances polarity and hydrogen-bonding capacity.
Key Structural Features:
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Pyridine Core: A six-membered aromatic ring with one nitrogen atom, conferring basicity and π-π stacking potential .
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3,5-Dichlorophenyl Substituent: Two chlorine atoms at meta positions on the phenyl ring, enhancing lipophilicity and resistance to oxidative degradation .
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Hydroxymethyl Group: A primary alcohol functional group capable of hydrogen bonding and participation in esterification or etherification reactions .
Spectroscopic Data
While experimental spectra for (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol are unavailable, analogs such as (5-(3,5-difluorophenyl)pyridin-3-yl)methanamine (CAS 1346691-80-2) provide reference points :
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¹H NMR: Pyridinic protons typically resonate between δ 7.5–9.0 ppm, while aromatic protons on dichlorophenyl groups appear downfield (δ 7.2–8.1 ppm) .
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¹³C NMR: The pyridine carbons are expected near δ 120–150 ppm, with quaternary carbons adjacent to chlorine atoms appearing upfield .
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FT-IR: O-H stretches (3200–3600 cm⁻¹), C-Cl stretches (550–850 cm⁻¹), and pyridine ring vibrations (1400–1600 cm⁻¹) .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into two key fragments:
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Pyridin-3-ylmethanol: A hydroxymethyl-substituted pyridine.
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3,5-Dichlorophenyl Group: Introduced via cross-coupling reactions.
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between 5-bromo-3-(hydroxymethyl)pyridine and 3,5-dichlorophenylboronic acid offers a viable pathway, analogous to methods described for 5-chloro-2-(pyridin-3-yl)pyridin-3-amine :
Reaction Conditions:
Workup:
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Extraction with ethyl acetate.
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Purification via silica gel chromatography (petroleum ether/ethyl acetate) .
Yield Estimation: 85–92%, based on analogous couplings .
Direct Hydroxymethylation
An alternative approach involves lithiation of 5-(3,5-dichlorophenyl)pyridine followed by quenching with formaldehyde:
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Lithiation: LDA (Lithium Diisopropylamide) at -78°C.
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Electrophilic Quenching: HCHO (formaldehyde).
Physicochemical Properties
Thermodynamic Stability
While polymorphic data for (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol are unavailable, studies on related triazolidine-dione derivatives highlight the importance of crystalline stability in agrochemical formulations . Key factors influencing stability include:
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Hydrogen Bonding: The hydroxymethyl group may form intermolecular O-H···N bonds with the pyridine nitrogen.
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Chlorine Substituents: Enhance lattice energy via halogen-halogen interactions .
Solubility and Partitioning
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LogP: Estimated at 3.1–3.5 (similar to [5-(3,5-difluorophenyl)pyridin-3-yl]methanamine, LogP = 3.18) .
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Aqueous Solubility: <1 mg/mL due to hydrophobic dichlorophenyl group.
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Solubility Enhancers: Co-solvents like DMSO or cyclodextrin complexes .
Applications and Biological Activity
Medicinal Chemistry
The hydroxymethyl group is a pharmacophore in kinase inhibitors and antiviral agents. Structural analogs have shown:
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Anticancer Activity: Pyridine-based inhibitors targeting EGFR or VEGFR .
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Antimicrobial Effects: Chlorinated aromatics disrupting bacterial membranes .
Future Directions
Crystallography Studies
X-ray diffraction analysis is needed to resolve:
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Hydrogen-Bonding Networks: Critical for formulation stability.
Derivatization
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